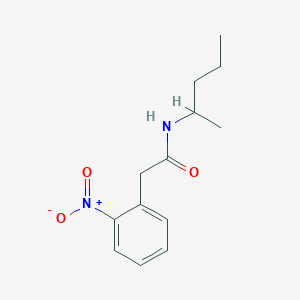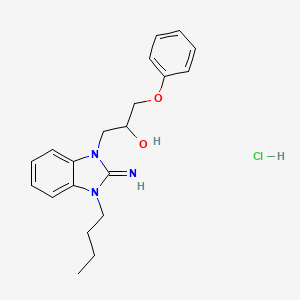![molecular formula C23H27FN2O2 B5221609 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5221609.png)
3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, pain management, and neuropharmacology.
Mechanism of Action
The mechanism of action of 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide is not fully understood. However, it has been suggested that it acts by binding to specific receptors in the body, such as the serotonin and dopamine receptors. This binding leads to the modulation of neurotransmitter levels, which in turn affects cellular processes such as apoptosis and cell proliferation.
Biochemical and Physiological Effects
3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It also inhibits cell proliferation by arresting the cell cycle in the G1 phase. In pain management, it reduces pain sensitivity by inhibiting the release of substance P and modulating the activity of nociceptive neurons. In neuropharmacology, it has anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
One advantage of 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide is its potential therapeutic applications in various fields. It has been shown to have promising results in cancer research, pain management, and neuropharmacology. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to elucidate its mode of action and optimize its therapeutic potential.
Future Directions
For research on 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide include:
1. Optimization of the synthesis method to improve yield and purity.
2. Elucidation of the mechanism of action to understand how it modulates cellular processes.
3. Investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and inflammation.
4. Development of derivatives with improved potency and selectivity.
5. Evaluation of its pharmacokinetics and toxicity to assess its safety and efficacy in vivo.
In conclusion, 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide is a synthetic compound with potential therapeutic applications in various fields. Its mechanism of action is not fully understood, but it has been shown to modulate cellular processes such as apoptosis and cell proliferation by binding to specific receptors in the body. Further research is needed to optimize its therapeutic potential and assess its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 2-fluorobenzylamine with N-methyl-3-aminobenzamide, followed by the addition of allyl bromide and triethylamine. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification through column chromatography.
Scientific Research Applications
3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide has shown potential therapeutic applications in various fields. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pain management, it has been shown to reduce pain sensitivity in animal models. In neuropharmacology, it has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-3-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-3-14-28-21-11-6-9-18(15-21)23(27)25(2)20-10-7-13-26(17-20)16-19-8-4-5-12-22(19)24/h3-6,8-9,11-12,15,20H,1,7,10,13-14,16-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEKHZAZRMWXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[2-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B5221526.png)
![1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-4-yl)oxy]-3-(isopropylamino)-2-propanol](/img/structure/B5221530.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5221549.png)
![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5221557.png)


![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5221576.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5221596.png)
![(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine](/img/structure/B5221604.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine](/img/structure/B5221611.png)
![(4-fluoro-2-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5221613.png)

![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
